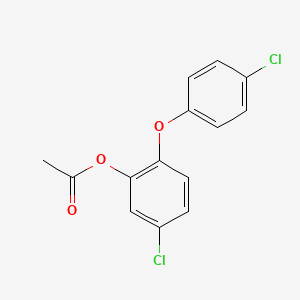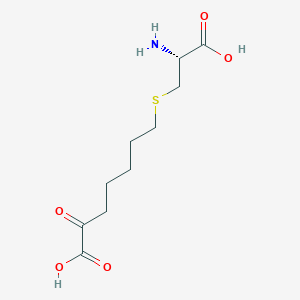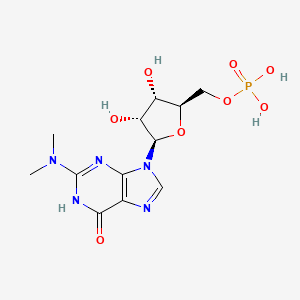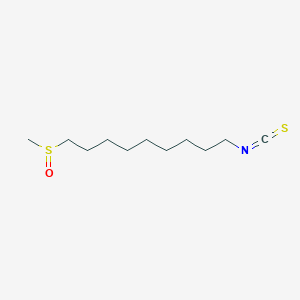
Acetone 2,4-Dinitrophenylhydrazone-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Acetone 2,4-Dinitrophenylhydrazone-13C3 and similar compounds often involves the reaction of ketones with hydrazine derivatives. For instance, a study on the synthesis and characterization of a Rhenium complex with di(2-pyridyl) ketone 2,4-Dinitrophenylhydrazone (dpkdnph) showed that the reaction of dpkdnph with [Re(CO)5Cl] in refluxing toluene results in the formation of the complex fac-[Re(CO)3(dpkdnph)Cl] (Bakir, 2002).
Molecular Structure Analysis
The molecular structure of acetone 2,4-dinitrophenylhydrazone-13C3 features hydrogen bonds and pi-pi stacking interactions, as observed in various polymorphs of the compound. Wardell et al. (2007) highlighted that in the triclinic polymorph of acetone 2,4-dinitrophenylhydrazone, molecules are linked by C-H...O hydrogen bonds and aromatic pi-pi stacking interactions, forming dimers and chains (Wardell et al., 2007).
Chemical Reactions and Properties
The chemical properties of acetone 2,4-Dinitrophenylhydrazone-13C3 are influenced by its reactivity with other compounds. In the study by Uchiyama et al. (2007), it was found that the ketone-2,4-dinitrophenylhydrazones undergo isomerization and decomposition under acid catalysis, indicating sensitive reactivity under certain conditions (Uchiyama et al., 2007).
Physical Properties Analysis
The physical properties of acetone 2,4-Dinitrophenylhydrazone-13C3, such as its crystalline structure and solubility, are key to understanding its behavior in different environments. For example, Ligiéro et al. (2021) discussed the crystal structure and Hirshfeld surface analysis of a related compound, highlighting the arrangement of aromatic rings and hydrogen bonding (Ligiéro et al., 2021).
Chemical Properties Analysis
The compound's chemical properties, such as its reactivity and stability, can be inferred from studies like the one by Crabtree et al. (1994), where acetone-2,4-dinitrophenylhydrazone exhibited peak splitting in chromatographic analysis, suggesting specific interactions under analytical conditions (Crabtree et al., 1994).
Applications De Recherche Scientifique
Gas-Liquid Chromatographic Analysis
Acetone 2,4-dinitrophenylhydrazone-13C3 is utilized in the analysis of various carbonyl compounds as their 2,4-dinitrophenylhydrazones, employing gas-liquid chromatography. This technique is effective for analyzing flavor components, although some overlapping of compounds may occur (Kallio, Linko, & Kaitaranta, 1972).
Micellar Electrokinetic Capillary Chromatography
In micellar electrokinetic capillary chromatography, acetone-2,4-dinitrophenylhydrazone demonstrates peak splitting when dissolved in pure acetonitrile, with peak convergence observed as acetonitrile concentration is reduced. This insight aids in understanding the interaction between acetonitrile and micelles in the separation buffer, enhancing chromatographic analyses (Crabtree, Ireland, & Dovichi, 1994).
HPLC Analysis in Food and Beverages
Acetone 2,4-dinitrophenylhydrazone-13C3 is analyzed using high-performance liquid chromatography (HPLC) for ketone analysis in hydro-alcoholic matrices, particularly in spirits and rum. This method allows the identification and quantification of acetone, providing insights into the content of these substances in beverages (Cardoso et al., 2003).
Clinical Diagnostic Analysis
In the field of clinical diagnostics, acetone 2,4-dinitrophenylhydrazone-13C3 is used in quantitative analysis of acetone in human blood. Employing HPLC, this methodology is crucial for studying endogenous metabolism and diagnostic purposes, offering a rapid, sensitive, and cost-effective approach (Kalkan et al., 2016).
Structural Analysis
The structure of acetone 2,4-dinitrophenylhydrazone-13C3 has been examined, revealing how molecules are linked by hydrogen bonds and aromatic pi-pi stacking interactions. Such structural analysis is vital in understanding the physical and chemical properties of the compound (Wardell et al., 2007).
Chromatographic Adsorption
The adsorption properties of acetone 2,4-dinitrophenylhydrazone-13C3 on silicic acid columns have been investigated, showcasing its potential in separating low molecular weight carbonyl compounds, which is crucial in structural determination of various substances (Roberts & Green, 1946).
Chemical Estimation of Ketone Bodies
Acetone 2,4-dinitrophenylhydrazone-13C3 serves in estimating ketone bodies chemically, a process of high sensitivity and specificity, important in biochemical research and clinical diagnostics (Britton, 1966).
Mécanisme D'action
Target of Action
Acetone 2,4-Dinitrophenylhydrazone-13C3, also known as Acetone-2,4-DNPH , is a derivative of hydrazine . It primarily targets the carbonyl group in aldehydes and ketones .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic addition-elimination reaction . The 2,4-dinitrophenylhydrazone first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .
Biochemical Pathways
It’s known that the compound is involved in the detection of carbonyl compounds, particularly aldehydes and ketones .
Result of Action
The primary result of the action of Acetone 2,4-Dinitrophenylhydrazone-13C3 is the formation of a bright orange or yellow precipitate . This indicates the presence of the carbon-oxygen double bond in an aldehyde or ketone .
Action Environment
It’s known that the compound is typically stored under inert gas (argon) at room temperature .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Acetone 2,4-Dinitrophenylhydrazone-13C3 can be achieved through the reaction of 2,4-Dinitrophenylhydrazine with Acetone-13C3 in the presence of an acid catalyst.", "Starting Materials": [ "2,4-Dinitrophenylhydrazine", "Acetone-13C3", "Acid catalyst" ], "Reaction": [ "Step 1: Dissolve 2,4-Dinitrophenylhydrazine in a suitable solvent such as ethanol or methanol.", "Step 2: Add Acetone-13C3 to the solution and mix well.", "Step 3: Add a few drops of acid catalyst to the mixture and stir for several hours at room temperature.", "Step 4: Filter the resulting solid and wash with a suitable solvent to remove any impurities.", "Step 5: Dry the product under vacuum to obtain Acetone 2,4-Dinitrophenylhydrazone-13C3." ] } | |
Numéro CAS |
395075-27-1 |
Formule moléculaire |
C₆¹³C₃H₁₀N₄O₄ |
Poids moléculaire |
241.18 |
Synonymes |
2-Propanone-13C3 2-(2,4-Dinitrophenyl)hydrazone; 2-Propanone-13C3 (2,4-Dinitrophenyl)hydrazone; Acetone-13C3 (2,4-Dinitrophenyl)hydrazone; 1-(2,4-Dinitrophenyl)-2-(propan-2-ylidene)hydrazine-13C3; NSC 131450-13C3; NSC 6120-13C3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B1144949.png)

